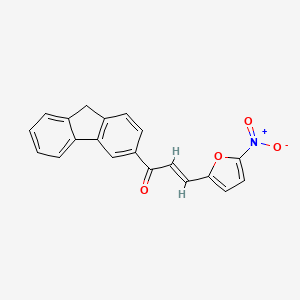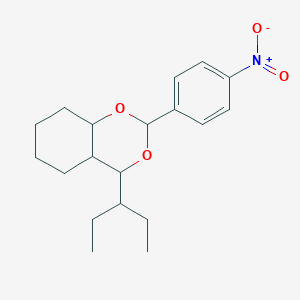![molecular formula C19H21N3O4 B5300700 4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B5300700.png)
4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide, also known as DAPH, is a small molecule compound that has gained significant attention in scientific research for its potential therapeutic applications. DAPH is a piperidine derivative that has been synthesized through a multistep process, and its unique chemical structure has been shown to have a range of biochemical and physiological effects. In
科学的研究の応用
4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the growth of cancer cells and to protect neurons from oxidative stress, suggesting that it may have therapeutic potential in these areas.
作用機序
The mechanism of action of 4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. In addition, this compound has been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. The compound has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, suggesting that it may have antioxidant properties. This compound has also been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activation of immune cells, suggesting that it may have anti-inflammatory properties. In addition, this compound has been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has been extensively characterized using various analytical techniques. This compound has also been shown to have a range of biological activities, making it a useful tool for investigating various biological processes. However, there are also some limitations to using this compound in lab experiments. The compound has low solubility in aqueous solutions, which may limit its use in certain assays. In addition, the mechanism of action of this compound is not fully understood, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide. One area of interest is the potential use of this compound in the treatment of cancer. The compound has been shown to inhibit the growth of cancer cells, and further research is needed to determine its efficacy in vivo. Another area of interest is the potential use of this compound in the treatment of neurodegenerative diseases. The compound has been shown to protect neurons from oxidative stress, and further research is needed to determine its potential therapeutic applications in this area. Finally, further research is needed to elucidate the mechanism of action of this compound and to identify potential targets for therapeutic intervention.
合成法
The synthesis of 4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide involves a multistep process that starts with the reaction of 2,6-dihydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-phenylpiperidine to form the amide product, which is subsequently reduced to yield the final compound, this compound. The synthesis of this compound has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques, including NMR, IR, and mass spectrometry.
特性
IUPAC Name |
4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c23-15-7-4-8-16(24)17(15)18(25)20-14-9-11-22(12-10-14)19(26)21-13-5-2-1-3-6-13/h1-8,14,23-24H,9-12H2,(H,20,25)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWOKXQUYLBTJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=C(C=CC=C2O)O)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-{4-[(5-ethylpyridin-2-yl)methyl]morpholin-2-yl}ethyl)acetamide](/img/structure/B5300638.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5300647.png)
![1-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5300654.png)

![2-[4-(methylsulfonyl)phenyl]-1-(3-phenylpropyl)-1H-imidazole](/img/structure/B5300659.png)
![(5R,11aS)-3-(3,4-dimethoxybenzoyl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5300671.png)

![N-(4-ethoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5300683.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5300695.png)
![3-(3-nitrophenyl)-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5300701.png)
![(1S*,4S*)-3,3-dimethyl-2-methylene-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5300705.png)
![2-[5-{[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5300707.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(4-methylphenyl)urea](/img/structure/B5300714.png)